molecular formula C19H12BrNO5 B2678416 (Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile CAS No. 929380-15-4

(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Cat. No. B2678416
CAS RN: 929380-15-4
M. Wt: 414.211
InChI Key: TZXNYWXRXTVUBC-IDUWFGFVSA-N
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Description

(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C19H12BrNO5 and its molecular weight is 414.211. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies and Derivatives

  • Nickel-Catalyzed Synthesis of Benzocoumarins : This study discusses a methodology involving the ring-opening addition of methyl 2,3-dimethoxy-6-iodobenzoate to oxabenzonorbornadienes, followed by cyclization in the presence of NiBr2(dppe) and Zn metal powder in acetonitrile. This process is significant for synthesizing natural product arnottin I, highlighting a key utility of acetonitrile in complex organic syntheses (Madan & Cheng, 2006).

  • Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization : Another innovative synthesis method involves 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the versatile role of acetonitrile in facilitating complex organic reactions (Gabriele et al., 2006).

Luminescent Properties and Sensing Applications

  • Metal-Organic Frameworks (MOFs) for Sensing : A study highlights the synthesis of novel MOFs in different solvents, including acetonitrile. These frameworks demonstrate unique luminescent properties and high sensitivities for detecting nitrobenzene, indicating potential applications in environmental sensing and monitoring (Guo & Sun, 2012).

Electrochemical and Chromatographic Studies

  • Electrochemical Oxidation Characteristics : Research on the electrochemical oxidation of albendazole, involving acetonitrile, contributes to understanding the drug's efficacy and its metabolites, providing insights into the pharmacokinetics of widely used drugs (Gibson et al., 2016).

  • Polarography of Benzothiadiazoles and Thiadiazoles : Polarographic studies in acetonitrile solutions offer valuable data on the redox behavior of various heterocyclic compounds, crucial for pharmaceutical and chemical research (Sherman et al., 1974).

Miscellaneous Applications

  • Tyrosinase Activity Mimicking : Exploring the copper-mediated oxygenation of specific compounds in acetonitrile, this research aids in understanding enzyme-like activities, pivotal for biomedical and biochemical studies (Casella et al., 1996).

  • Synthesis of Nitrogen Heterocycles : The synthesis of (tert-butyl-NNO-azoxy)acetonitrile demonstrates the utility of acetonitrile in forming nitrogen heterocycles, relevant for pharmaceuticals and agrochemicals (Klenov et al., 2016).

properties

IUPAC Name

2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO5/c20-13-5-11(19-12(6-13)9-23-10-25-19)7-17-18(22)15-2-1-14(24-4-3-21)8-16(15)26-17/h1-2,5-8H,4,9-10H2/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXNYWXRXTVUBC-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC#N)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC#N)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

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